An In-depth Technical Guide to (4-Methylmorpholin-3-yl)methanamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to (4-Methylmorpholin-3-yl)methanamine for Researchers and Drug Development Professionals
Introduction
(4-Methylmorpholin-3-yl)methanamine is a substituted morpholine derivative featuring a primary aminomethyl group at the 3-position and a methyl group on the nitrogen atom of the morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The presence of both a primary and a tertiary amine in (4-Methylmorpholin-3-yl)methanamine makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected reactivity, and potential applications in drug discovery, based on available data and established chemical principles.
Chemical Identity and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | (4-Methylmorpholin-3-yl)methanamine | --- |
| CAS Number | 68431-71-0[1] | Chemical Abstracts Service |
| Molecular Formula | C6H14N2O | PubChem[2] |
| Molecular Weight | 130.19 g/mol | PubChem[3] |
| Monoisotopic Mass | 130.11061 Da | PubChemLite[2] |
| Predicted XlogP | -1.0 | PubChemLite[2] |
| Predicted pKa (Primary Amine) | ~9.5 - 10.5 | Estimation based on similar primary amines |
| Predicted pKa (Tertiary Amine) | ~7.4 - 8.4 | Estimation based on N-methylmorpholine[4][5] |
| Predicted Boiling Point | ~180-200 °C | Estimation based on structural analogues |
| Predicted Solubility | Miscible with water and polar organic solvents | Based on the presence of multiple polar functional groups |
Note on Predicted Properties: The predicted values for pKa, boiling point, and solubility are estimations derived from the known properties of structurally related compounds such as N-methylmorpholine and other aminomethyl-substituted heterocycles. Experimental verification is required for precise values.
Structural Diagram
Caption: 2D structure of (4-Methylmorpholin-3-yl)methanamine.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (4-Methylmorpholin-3-yl)methanamine.
Experimental Protocol (Hypothetical)
Step 1: N-Methylation of Boc-protected 3-(aminomethyl)morpholine
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To a solution of 3-aminomethyl-morpholine-4-carboxylic acid tert-butyl ester (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.2 equivalents).
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Stir the mixture at room temperature for 1 hour.
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Add formic acid (2 equivalents) and heat the reaction mixture to reflux for 4-6 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated intermediate.
Step 2: Deprotection of the Primary Amine
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Dissolve the crude product from Step 1 in dichloromethane.
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Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc protecting group.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.
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Extract the product with an appropriate organic solvent.
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Dry the combined organic extracts, filter, and concentrate to yield the crude (4-Methylmorpholin-3-yl)methanamine.
Purification: The final compound can be purified by distillation under reduced pressure or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).
Reactivity Profile
The chemical reactivity of (4-Methylmorpholin-3-yl)methanamine is dictated by its two nitrogen-containing functional groups: a primary aliphatic amine and a tertiary amine integrated into the morpholine ring.
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Primary Amine: The exocyclic primary amine is the more nucleophilic and reactive of the two nitrogen centers. It will readily undergo reactions typical of primary amines, including:
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Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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-
Tertiary Amine: The endocyclic tertiary amine is less nucleophilic due to steric hindrance but can still participate in certain reactions:
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Protonation: It will act as a base and be protonated in the presence of acids to form a quaternary ammonium salt.
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Oxidation: It can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.
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Quaternization: Reaction with reactive alkylating agents (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt, although this would be slower than the reaction at the primary amine.
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Potential Applications in Drug Discovery
The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties. (4-Methylmorpholin-3-yl)methanamine, as a bifunctional building block, offers several potential applications in the synthesis of novel therapeutic agents.
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Scaffold for Library Synthesis: The primary amine serves as a convenient handle for parallel synthesis, allowing for the rapid generation of libraries of compounds with diverse functionalities for screening against various biological targets.
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Linker Moiety: The molecule can function as a linker to connect two different pharmacophores, with the morpholine ring providing desirable physicochemical properties to the final conjugate.
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Neurological and Oncological Targets: Substituted morpholines are present in drugs targeting the central nervous system and in kinase inhibitors for oncology. For instance, derivatives of 3-methylmorpholine have been investigated as potent and selective inhibitors of ATR protein kinase, a target in cancer therapy.[6] This suggests that novel derivatives synthesized from (4-Methylmorpholin-3-yl)methanamine could be explored for similar applications.
Safety and Handling
As there is no specific material safety data sheet (MSDS) for (4-Methylmorpholin-3-yl)methanamine, its handling precautions should be based on the known hazards of structurally similar compounds like N-methylmorpholine and other aliphatic amines.
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General Hazards: Assumed to be a corrosive and flammable liquid. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.
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Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
(4-Methylmorpholin-3-yl)methanamine is a chiral, bifunctional molecule with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its properties are limited, its synthesis is feasible through established chemical transformations. The presence of both a reactive primary amine and a metabolically stable morpholine core makes it an attractive starting material for the creation of novel compounds with potentially favorable pharmacokinetic profiles. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in the development of new therapeutic agents.
References
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PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]
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Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]
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TUODA INDUSTRY LIMITED. 4-methylmorpholine. [Link]
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PubChem. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
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MD Topology. N-Methylmorpholine. [Link]
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